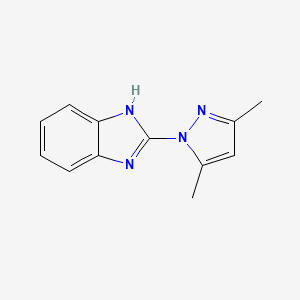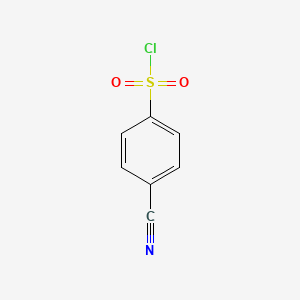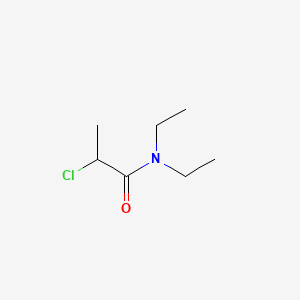
2,2',4,5',6-Pentachlorbiphenyl
Übersicht
Beschreibung
2,2’,4,5’,6-Pentachlorobiphenyl is one of the 209 polychlorinated biphenyls (PCBs), a group of synthetic organic compounds with 1-10 chlorine atoms attached to biphenyl. These compounds were manufactured as commercial mixtures but were banned in the 1970s due to their bioaccumulation and harmful health effects. Despite the ban, PCBs do not break down readily and are still found in the environment .
Wissenschaftliche Forschungsanwendungen
2,2’,4,5’,6-Pentachlorobiphenyl has been extensively studied for its environmental and biological effects. Some key research applications include:
Environmental Chemistry: Studying its persistence and bioaccumulation in ecosystems.
Toxicology: Investigating its toxic effects on various organisms, including humans.
Neurotoxicology: Researching its impact on brain development and function, particularly in developing organisms
Endocrine Disruption: Examining its effects on hormonal systems and related health outcomes.
Wirkmechanismus
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemische Analyse
Biochemical Properties
2,2’,4,5’,6-Pentachlorobiphenyl plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. This compound is known to activate the expression of multiple phase I and II xenobiotic metabolizing enzyme genes, such as the CYP1A1 gene . The interaction with these enzymes leads to the biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl into hydroxylated metabolites, which can further interact with other biomolecules . These interactions are crucial for understanding the compound’s biochemical behavior and its potential toxic effects.
Cellular Effects
2,2’,4,5’,6-Pentachlorobiphenyl has been shown to exert various effects on different cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism . For instance, exposure to 2,2’,4,5’,6-Pentachlorobiphenyl has been associated with developmental neurotoxicity, affecting brain cell viability and gene expression in zebrafish larvae . Additionally, this compound can induce oxidative stress by upregulating antioxidant genes, further impacting cellular health .
Molecular Mechanism
The molecular mechanism of 2,2’,4,5’,6-Pentachlorobiphenyl involves its binding interactions with various biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can bind to the aryl hydrocarbon receptor, disrupting cell function by altering the transcription of genes, particularly those involved in the expression of hepatic Phase I and Phase II enzymes . These interactions lead to the biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl into metabolites that can further interact with cellular components, contributing to its toxic effects .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2,2’,4,5’,6-Pentachlorobiphenyl can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound can persist in the environment and biological systems, leading to prolonged exposure and accumulation . Over time, 2,2’,4,5’,6-Pentachlorobiphenyl can cause significant changes in cellular function, including alterations in gene expression and cellular metabolism . These temporal effects are crucial for understanding the long-term impact of this compound on health and the environment.
Dosage Effects in Animal Models
The effects of 2,2’,4,5’,6-Pentachlorobiphenyl vary with different dosages in animal models. At lower doses, this compound can cause subtle changes in cellular function, while higher doses can lead to more severe toxic effects . For example, in zebrafish larvae, higher doses of 2,2’,4,5’,6-Pentachlorobiphenyl have been shown to cause significant brain cell death and developmental neurotoxicity . These dosage-dependent effects highlight the importance of understanding the threshold levels for toxicity and the potential risks associated with exposure to this compound.
Metabolic Pathways
2,2’,4,5’,6-Pentachlorobiphenyl is involved in various metabolic pathways, including its biotransformation into hydroxylated metabolites by cytochrome P450 enzymes . These metabolites can further interact with other enzymes and cofactors, affecting metabolic flux and metabolite levels . The biotransformation of 2,2’,4,5’,6-Pentachlorobiphenyl is a crucial aspect of its metabolic behavior, influencing its toxicity and persistence in biological systems.
Transport and Distribution
The transport and distribution of 2,2’,4,5’,6-Pentachlorobiphenyl within cells and tissues involve interactions with transporters and binding proteins . This compound can be taken up by cells and distributed to various tissues, where it can accumulate and exert its effects . The characterization of its transport and distribution is essential for understanding its bioavailability and potential impact on health.
Subcellular Localization
2,2’,4,5’,6-Pentachlorobiphenyl can localize to specific subcellular compartments, affecting its activity and function . This compound has been detected in cellular membranes, where it can interact with membrane-bound enzymes and receptors . The subcellular localization of 2,2’,4,5’,6-Pentachlorobiphenyl is a critical factor in its biochemical behavior and toxic effects, influencing its interactions with cellular components and its overall impact on cellular health.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of polychlorinated biphenyls, including 2,2’,4,5’,6-Pentachlorobiphenyl, typically involves the chlorination of biphenyl. This process can be carried out using chlorine gas in the presence of a catalyst such as ferric chloride. The reaction conditions, including temperature and chlorine concentration, are carefully controlled to achieve the desired degree of chlorination .
Industrial Production Methods
Industrial production of PCBs was historically conducted through direct chlorination of biphenyl in a batch process. The degree of chlorination was controlled by adjusting the reaction time and the amount of chlorine gas introduced. This method allowed for the production of various PCB congeners, including 2,2’,4,5’,6-Pentachlorobiphenyl .
Analyse Chemischer Reaktionen
Types of Reactions
2,2’,4,5’,6-Pentachlorobiphenyl undergoes several types of chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroxylated metabolites.
Reduction: Reductive dechlorination can occur, especially under anaerobic conditions.
Substitution: Nucleophilic substitution reactions can replace chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include cytochrome P450 enzymes in biological systems.
Reduction: Reductive dechlorination often involves microbial processes or chemical reductants such as palladium catalysts.
Substitution: Nucleophilic substitution can be facilitated by reagents like sodium hydroxide in a suitable solvent.
Major Products
Oxidation: Hydroxylated biphenyls.
Reduction: Lower chlorinated biphenyls.
Substitution: Hydroxy derivatives and other substituted biphenyls.
Vergleich Mit ähnlichen Verbindungen
2,2’,4,5’,6-Pentachlorobiphenyl is compared with other polychlorinated biphenyls (PCBs) based on its structure and effects:
Similar Compounds: Other PCBs such as 2,2’,4,4’,6-Pentachlorobiphenyl and 2,2’,3,4,5’-Pentachlorobiphenyl
Uniqueness: Its specific pattern of chlorination affects its physical properties, environmental persistence, and biological activity.
Eigenschaften
IUPAC Name |
1,3,5-trichloro-2-(2,5-dichlorophenyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H5Cl5/c13-6-1-2-9(15)8(3-6)12-10(16)4-7(14)5-11(12)17/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQHZWWBJPCNNGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)C2=C(C=C(C=C2Cl)Cl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H5Cl5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5074189 | |
| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
326.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
60145-21-3 | |
| Record name | 2,2′,4,5′,6-Pentachlorobiphenyl | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=60145-21-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060145213 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2',4,5',6-Pentachlorobiphenyl | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5074189 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,2',4,5',6-PENTACHLOROBIPHENYL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZJ826Z7O3V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















